N-(4-Nitropent-1-en-3-yl)acetamide
Description
N-(4-Nitropent-1-en-3-yl)acetamide is a nitro-substituted acetamide derivative characterized by a pentenyl backbone with a nitro group at the fourth carbon and an acetamide moiety at the third position. The compound’s nitro group and conjugated double bond (C1-en-3-yl) may influence its electronic properties, solubility, and biological activity, similar to derivatives discussed in the literature .
Properties
CAS No. |
105865-22-3 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-(4-nitropent-1-en-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-4-7(8-6(3)10)5(2)9(11)12/h4-5,7H,1H2,2-3H3,(H,8,10) |
InChI Key |
DOZOBDCKEKMABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=C)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide
Structural Differences :
- Backbone : Aromatic phenyl ring vs. aliphatic pentenyl chain in the target compound.
- Nitro Group Position : Para position on the phenyl ring vs. fourth carbon on the pentenyl chain.
Properties :
- Molecular Formula : C₈H₈N₂O₃ (MW: 180.16) .
- Applications : Used as an intermediate in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro group, which enhances electrophilic reactivity .
Key Differences :
The aromatic nitro group in N-(4-nitrophenyl)acetamide confers greater stability and resonance effects compared to the aliphatic nitro group in N-(4-Nitropent-1-en-3-yl)acetamide, which may exhibit higher reactivity due to less conjugation .
N-(4-Hydroxyphenyl)acetamide (Paracetamol Analog)
Structural Differences :
- Substituent : Hydroxyl group in place of the nitro group.
- Backbone : Phenyl ring vs. pentenyl chain.
Properties :
- Biological Activity: Known for analgesic and antipyretic properties, analogous to paracetamol .
- Reactivity : The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents, unlike the nitro group, which reduces solubility .
Comparison :
The nitro group in the target compound may reduce bioavailability compared to the hydroxylated analog but could enhance interactions with nitroreductase enzymes in targeted drug delivery .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Structural Differences :
- Substituents : Chloro and methylsulfonyl groups on the phenyl ring vs. aliphatic nitro and acetamide groups.
- Backbone : Aromatic vs. aliphatic.
Properties :
N-(3-Methylbutyl)acetamide
Structural Differences :
- Backbone : Branched aliphatic chain vs. linear pentenyl chain.
- Functional Groups : Lacks a nitro group.
Q & A
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for nitro-acetamides?
Q. What statistical methods validate reproducibility in biological assays for this compound?
- Answer: Use ANOVA to compare triplicate measurements (e.g., IC₅₀ values). Bland-Altman plots assess inter-lab variability. Outlier detection (Grubbs’ test) ensures data robustness, as emphasized in for receptor binding studies .
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